Hexafluoroethane

Description

This compound is a fluoroalkane and a fluorocarbon. It has a role as a refrigerant.

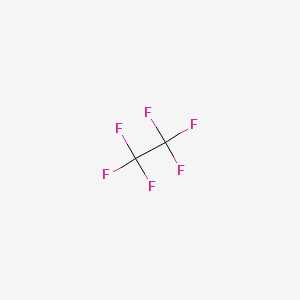

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,2-hexafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F6/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIYKQLTONQJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6 | |

| Record name | HEXAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60720-23-2 | |

| Record name | Ethane, 1,1,1,2,2,2-hexafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60720-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2041915 | |

| Record name | Perfluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexafluoroethane is a colorless, odorless gas. It is relatively inert. The mixture is nonflammable and nontoxic, though asphyxiation may occur because of displacement of oxygen. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas or Vapor, Colorless odorless gas; [CAMEO] | |

| Record name | HEXAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1,1,2,2,2-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-78.1 °C | |

| Record name | Perfluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 7.78 mg/L at 25 °C, Insoluble in water; slightly soluble in ethanol, ethyl ether | |

| Record name | Perfluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.590 g/cu cm at -78 °C | |

| Record name | Perfluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.51X10+4 mm Hg at 25 °C /extrapolated/ | |

| Record name | Perfluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

76-16-4 | |

| Record name | HEXAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,1,2,2,2-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VL5Z0IY3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-100.015 °C | |

| Record name | Perfluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Hexafluoroethane: A Comprehensive Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroethane (C₂F₆), also known as perfluoroethane, is a synthetic, gaseous fluorocarbon. Due to its chemical inertness, high density, and thermal stability, it finds applications in various specialized fields, including as a refrigerant, a plasma etchant in the semiconductor industry, and as a potential component in medical gas mixtures.[1][2] This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, complete with tabulated data, detailed experimental methodologies, and visual representations of its structure and analytical workflows. This document is intended to serve as a comprehensive resource for professionals in research, science, and drug development who require a thorough understanding of this compound.

Chemical Properties

This compound is a non-flammable, colorless, and odorless gas.[1][3] It is characterized by its high thermal stability and chemical inertness, being one of the most stable of all organic compounds. This lack of reactivity stems from the strength of the carbon-fluorine bonds. It is generally unreactive with most materials, though it can react violently with strong reducing agents such as very active metals.[4] When heated to decomposition, it can emit acrid smoke and irritating vapors.

Table 1: Chemical Identity and Descriptors

| Property | Value |

| Molecular Formula | C₂F₆ |

| Molecular Weight | 138.01 g/mol |

| IUPAC Name | 1,1,1,2,2,2-hexafluoroethane |

| CAS Number | 76-16-4[3] |

| Synonyms | Perfluoroethane, Freon 116, R-116, CFC-116[3] |

| SMILES | FC(F)(F)C(F)(F)F[3] |

| InChI Key | WMIYKQLTONQJES-UHFFFAOYSA-N[3] |

Physical Properties

This compound exists as a gas at standard temperature and pressure. Its physical properties are critical for its application in various industrial and scientific processes.

Table 2: Key Physical Properties of this compound

| Property | Value |

| Melting Point | -100.6 °C[3] |

| Boiling Point | -78.2 °C[3] |

| Density (gas, 24 °C) | 5.734 kg/m ³[3] |

| Density (liquid, at boiling point) | 1608 kg/m ³[5] |

| Vapor Pressure (21 °C) | 3.0701 MPa[5] |

| Critical Temperature | 19.89 °C[3] |

| Critical Pressure | 30.39 bar[3] |

| Solubility in Water (25 °C) | 7.78 mg/L |

| Solubility in Organic Solvents | Slightly soluble in ethanol and ethyl ether.[2] |

| log P (Octanol-Water Partition Coefficient) | 2.0 |

| Henry's Law Constant (25 °C) | 20.3 atm·m³/mol |

Molecular Structure

The molecular structure of this compound consists of two carbon atoms single-bonded to each other, with each carbon atom also bonded to three fluorine atoms. The geometry around each carbon atom is tetrahedral.

References

Synthesis of Hexafluoroethane: A Technical Guide

Hexafluoroethane (C₂F₆), also known as perfluoroethane, is a perfluorocarbon with high chemical and thermal stability. It is a colorless, odorless, non-flammable gas used extensively in the semiconductor industry for plasma etching and chamber cleaning. Its inertness and specific physical properties also make it valuable as a component in specialty refrigerants. This technical guide provides an in-depth overview of the core synthesis methods for producing this compound, tailored for researchers and professionals in chemistry and drug development.

Core Synthesis Methodologies

The production of this compound can be achieved through several distinct chemical routes, each with its own set of advantages and challenges. The primary industrial methods include direct fluorination of hydrocarbons or hydrofluorocarbons, electrochemical fluorination (the Simons Process), and high-temperature pyrolysis.

Direct Fluorination

Direct fluorination involves the reaction of a hydrocarbon or a partially fluorinated hydrocarbon with elemental fluorine (F₂). This method is characterized by its high exothermicity and the generation of hydrogen fluoride (HF) as a byproduct. The overall reaction for the fluorination of ethane is:

C₂H₆ + 6F₂ → C₂F₆ + 6HF (ΔH ≈ -690 kcal/mol)[1]

Due to the extreme reactivity of fluorine gas and the high heat of reaction, this process requires careful control to prevent C-C bond cleavage, carbon deposition, and potential explosions.[2][3] To mitigate these risks, the reaction is typically carried out in the vapor phase at elevated temperatures using a large excess of a diluent gas.

A more controlled and efficient variation of this method uses a hydrofluorocarbon (HFC) with two carbon atoms, such as 1,1,1,2-tetrafluoroethane (HFC-134a) or pentafluoroethane (HFC-125), as the starting material.[1] The reaction with HFC-134a is significantly less exothermic:

CF₃CH₂F + 2F₂ → CF₃CF₃ + 2HF

This process is conducted at temperatures ranging from 250 to 500°C in the presence of a diluent gas, which is often rich in hydrogen fluoride.[1] This approach can achieve high yields, with some processes reporting up to 95% efficiency.

Electrochemical Fluorination (Simons Process)

The Simons Process is a widely used industrial method for producing perfluorinated compounds.[4][5] It involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride (aHF).[4] A nickel-plated anode is used, and a cell potential of 5-6 volts is applied.[4] During electrolysis, hydrogen atoms on the organic molecule are replaced by fluorine atoms sourced from the hydrogen fluoride electrolyte.[4]

The general reaction at the anode can be represented as: R₃C–H + HF → R₃C–F + H₂

This method avoids the direct use of hazardous elemental fluorine and can be applied to a variety of organic precursors, including ethers, amines, and carboxylic acids.[4] However, the process can suffer from low yields, rearrangements, and fragmentation of the carbon skeleton. Anhydrous conditions are critical to the success of the reaction.[4]

Pyrolysis

Pyrolysis involves the thermal decomposition of fluorinated compounds at high temperatures to produce this compound, often alongside other valuable fluoromonomers. For instance, the pyrolysis of trifluoromethane (CHF₃, HFC-23) at temperatures between 700 and 900°C can yield a mixture of products including tetrafluoroethylene (TFE), hexafluoropropylene (HFP), and this compound.[6]

The initial step in the pyrolysis of CHF₃ is the formation of difluorocarbene (:CF₂), which can then dimerize and undergo further reactions.[6] Similarly, tetrafluoroethylene can produce this compound upon pyrolysis at around 800°C.[7] These processes are complex, require significant energy input, and often result in a mixture of products that necessitate extensive purification.

Other Laboratory-Scale Methods

A less common method for synthesizing C₂F₆ involves the decomposition of trifluoroacetic acid (TFA) in the presence of xenon difluoride (XeF₂). The reaction generates trifluoromethyl radicals (•CF₃) in situ, which then dimerize to form this compound.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize the key quantitative data for the primary synthesis methods of this compound.

Table 1: Reactants and Products

| Synthesis Method | Primary Reactant(s) | Fluorine Source | Major Product(s) | Key Byproduct(s) |

| Direct Fluorination | Ethane (C₂H₆) or Tetrafluoroethane (C₂HF₅) | Elemental Fluorine (F₂) | This compound (C₂F₆) | Hydrogen Fluoride (HF) |

| Electrochemical Fluorination | Ethane (C₂H₆) or other organics | Anhydrous Hydrogen Fluoride (aHF) | This compound (C₂F₆) | Hydrogen (H₂) |

| Pyrolysis | Trifluoromethane (CHF₃) or Tetrafluoroethylene (C₂F₄) | N/A (Decomposition) | C₂F₆, C₂F₄, C₃F₆, etc. | Hydrogen Fluoride (HF) |

| TFA Decomposition | Trifluoroacetic Acid (CF₃COOH) | Xenon Difluoride (XeF₂) | This compound (C₂F₆) | Carbon Dioxide (CO₂), Xe |

Table 2: Reaction Conditions and Yields

| Synthesis Method | Temperature | Pressure | Catalyst / Medium | Reported Yield |

| Direct Fluorination | 250 - 500 °C | 0 - 3 MPa | Diluent gas (e.g., HF, N₂) | Up to 95% (from HFC) |

| Electrochemical Fluorination | Ambient | Atmospheric | aHF, Nickel Anode | Variable, often moderate to low |

| Pyrolysis | 700 - 1000 °C | Atmospheric | Nickel or Graphite Reactor | Variable (part of product mix)[6][7][8] |

| TFA Decomposition | N/A | N/A | N/A | Moderate to good |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published in open literature due to the hazardous nature of the reagents and the industrial relevance of the processes. The following protocols are based on descriptions from patent literature and general knowledge of the techniques.

Protocol 1: Direct Fluorination of 1,1,1,2-Tetrafluoroethane (HFC-134a)

This protocol is adapted from patent literature describing a continuous vapor-phase fluorination process.[1]

Objective: To safely and efficiently synthesize this compound by reacting HFC-134a with elemental fluorine in a tubular reactor.

Materials:

-

1,1,1,2-Tetrafluoroethane (C₂H₂F₄) gas

-

Fluorine (F₂) gas, typically diluted with Nitrogen (N₂)

-

Hydrogen Fluoride (HF), anhydrous, as a diluent gas

-

Nitrogen (N₂) gas for purging

Apparatus:

-

A tubular reactor made of a corrosion-resistant material (e.g., Monel or Nickel).

-

Mass flow controllers for precise metering of all reactant and diluent gases.

-

A high-temperature furnace capable of maintaining the reactor at 250-500°C.

-

A cooling/scrubbing system to neutralize unreacted F₂ and the HF byproduct. This typically involves a condenser followed by an alkaline scrubber (e.g., KOH or NaOH solution).

-

Gas chromatography (GC) system for online or offline analysis of the product stream.

Procedure:

-

System Preparation: The entire apparatus must be thoroughly dried and passivated. Purge the system with dry nitrogen gas to remove any air and moisture.

-

Reactor Heating: Heat the tubular reactor to the desired reaction temperature (e.g., 400°C).[1]

-

Initiate Diluent Flow: Start the flow of the primary diluent gas, anhydrous HF, through the reactor at a high flow rate (e.g., 50 NL/h).[1]

-

Introduce Reactants:

-

Introduce a stream of HFC-134a gas into a portion of the divided diluent gas flow before it enters the reactor. A typical flow rate might be 1.8 NL/h.[1]

-

Simultaneously, introduce the fluorine gas (diluted in N₂) into the other portion of the diluent gas flow before the reactor inlet. A typical flow rate might be 3.9 NL/h of F₂.[1]

-

The concentrations at the reactor inlet should be carefully controlled to maintain a low concentration of the hydrofluorocarbon (e.g., ~2-6 mol%) to manage the reaction exotherm.[1]

-

-

Reaction: The gases mix and react in the heated zone of the tubular reactor. The reaction is rapid.

-

Product Quenching and Collection: The exiting gas stream, containing C₂F₆, HF, and unreacted starting materials, is passed through a cooling trap to condense and separate the bulk of the HF.

-

Purification: The remaining gas stream is passed through an alkaline scrubber to remove residual HF and any unreacted F₂. The non-condensable gas, primarily C₂F₆, can be collected in a cold trap (liquid nitrogen) or in gas bags for analysis.

-

Analysis: Analyze the composition of the product gas using gas chromatography to determine the conversion of HFC-134a and the yield of C₂F₆.

Protocol 2: General Procedure for Electrochemical Fluorination (Simons Process)

Objective: To synthesize perfluorinated compounds via electrolysis in anhydrous hydrogen fluoride.

Apparatus:

-

An electrolysis cell constructed from a material resistant to HF, such as Monel, steel, or copper.

-

A pack of alternating anode and cathode plates. Anodes are typically nickel or nickel-plated, and cathodes can be nickel or steel.

-

A DC power supply capable of delivering a constant voltage (5-6 V).

-

A reflux condenser cooled to a low temperature (e.g., -20°C) to condense and return vaporized HF to the cell.

-

An outlet gas system with scrubbers to handle the gaseous products (H₂ and fluorinated compounds) and neutralize any entrained HF.

Procedure:

-

Cell Preparation: The cell must be scrupulously dried and leak-tested.

-

Electrolyte Preparation: Condense anhydrous hydrogen fluoride into the cooled electrolysis cell.

-

Substrate Addition: Dissolve the organic starting material (e.g., a C₂ hydrocarbon derivative) in the liquid aHF to create the electrolyte solution. The concentration is typically 5-25% by weight.

-

Electrolysis:

-

Begin cooling the reflux condenser.

-

Apply a constant voltage of 5-6 V across the electrodes. Current will flow and electrolysis will begin.

-

Hydrogen gas will evolve at the cathode, while fluorination occurs at the anode surface.

-

The process is typically run until the current drops to a low, steady value, indicating that the substrate has been consumed.

-

-

Product Recovery: Volatile perfluorinated products, like C₂F₆, will exit the cell along with hydrogen gas. The gas stream is passed through scrubbers to remove HF. The C₂F₆ can then be isolated by condensation in a cold trap cooled with liquid nitrogen.

-

Purification: The collected crude product is typically purified by fractional distillation to separate it from partially fluorinated byproducts.

Visualizations

The following diagrams illustrate the relationships between synthesis methods and a detailed experimental workflow.

Caption: Overview of the primary synthesis pathways to produce this compound.

Caption: Experimental workflow for the continuous direct fluorination of HFC-134a.

Caption: Simplified free-radical mechanism for the direct fluorination of ethane.

References

- 1. GB2311287A - Process for producing this compound - Google Patents [patents.google.com]

- 2. Production of chemically activated fluoroalkanes by direct fluorination - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 3. DE19654720A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 5. Simons: Joseph Simons | Materials Research Institute [mri.psu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US4849554A - Production of tetrafluoroethylene and hexafluoropropylene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Hexafluoroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroethane (C2F6) is a perfluorocarbon compound that serves as the fluorinated analog of ethane. It is a colorless, odorless, and non-flammable gas at standard conditions.[1] Due to the exceptional strength of the carbon-fluorine bonds, this compound is chemically inert and possesses high thermal stability.[1] These properties have led to its application in the semiconductor industry as a plasma etchant, in refrigerants, and in medical applications, including as a contrast agent and for retinal surgery.[1][2] A thorough understanding of the molecular structure and bonding of this compound is paramount for elucidating its physical properties, chemical reactivity, and potential interactions in biological systems. This technical guide provides a comprehensive overview of the molecular geometry of this compound, supported by experimental and computational data, and details the methodologies employed in these structural determinations.

Molecular Structure and Bonding

The this compound molecule consists of two carbon atoms connected by a single bond, with each carbon atom also bonded to three fluorine atoms. This arrangement results in a tetrahedral geometry around each carbon atom.[3] The molecule predominantly exists in a staggered conformation (D3d symmetry) due to steric hindrance between the fluorine atoms on adjacent carbons, which is energetically more favorable than the eclipsed conformation (D3h symmetry).

Data Presentation: Structural Parameters of this compound

The following table summarizes key quantitative data on the molecular structure of this compound obtained from various experimental and computational methods.

| Parameter | Experimental Value | Computational Value | Method | Reference |

| Bond Lengths (Å) | ||||

| C-C | 1.56 | 1.545 | Gas Electron Diffraction | [4] |

| C-F | 1.32 | 1.326 | Gas Electron Diffraction | [4] |

| Bond Angles (°) | ||||

| F-C-F | 109.5 | 109.8 | Gas Electron Diffraction | [4][5] |

| C-C-F | 109.5 | - | Gas Electron Diffraction | [4] |

| Rotational Barrier (kcal/mol) | 4.2 | 3.94 | Infrared Spectroscopy | [6] |

Experimental Protocols

The determination of the molecular structure of this compound relies on a combination of experimental techniques and computational modeling. The primary experimental methods employed are gas-phase electron diffraction and vibrational spectroscopy (infrared and Raman).

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the precise molecular structure of molecules in the gas phase, free from intermolecular interactions that are present in condensed phases.[7]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.[5]

-

Electron Bombardment: A high-energy beam of electrons is directed perpendicular to the molecular beam.[5]

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules. The scattered electrons create a diffraction pattern of concentric rings.[5]

-

Detection: The diffraction pattern is recorded on a photographic plate or a modern detector. A rotating sector may be used to compensate for the steep decline in scattering intensity with increasing scattering angle.[5]

-

Data Analysis: The radial distribution of the scattered electrons is analyzed to determine the internuclear distances and bond angles. This analysis involves fitting the experimental scattering data to a theoretical model of the molecule's geometry.[5]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the vibrational modes of a molecule, which are related to its structure and bonding.

Infrared Spectroscopy Methodology:

-

Sample Preparation: Gaseous this compound is introduced into a gas cell with windows transparent to infrared radiation, such as potassium bromide (KBr).[4] The pressure of the gas can be varied to optimize the observation of different absorption bands.[4]

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used. The instrument consists of a light source (e.g., Globar), an interferometer (e.g., Michelson), the sample cell, and a detector.[8]

-

Data Acquisition: Infrared radiation is passed through the sample. The interferometer modulates the radiation, and the detector measures the intensity of the transmitted light as a function of the optical path difference. A Fourier transform of this interferogram yields the infrared spectrum, which shows the absorption of radiation at specific frequencies corresponding to the vibrational modes of the molecule.[8] For this compound, spectra are typically recorded over a range of 2 to 40 microns using various prisms like lithium fluoride, sodium chloride, and potassium bromide to cover the entire spectral region of interest.[4]

Raman Spectroscopy Methodology:

-

Sample Preparation: For this compound, Raman spectra are often obtained from the liquid phase.[9] The sample is condensed and maintained at a low temperature (e.g., 195 K) in a sample tube.[9]

-

Instrumentation: A laser is used as the excitation source. The laser beam is focused on the sample, and the scattered light is collected, typically at a 90° or 180° angle to the incident beam.[10] The scattered light is then passed through a spectrometer to separate the different wavelengths.

-

Data Acquisition: The intensity of the scattered light is measured as a function of its frequency shift relative to the incident laser frequency. These frequency shifts correspond to the vibrational frequencies of the molecule. Polarization measurements of the scattered light can aid in the assignment of the observed vibrational modes.[9]

Computational Chemistry Methods

Ab initio quantum chemical calculations provide a theoretical framework for determining the molecular structure and properties of this compound.

Methodology:

-

Theoretical Model: A level of theory and a basis set are chosen. For accurate structural predictions of fluorinated hydrocarbons, methods that account for electron correlation, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)), are often employed with extended basis sets (e.g., aug-cc-pVTZ).[11]

-

Geometry Optimization: An initial guess for the molecular geometry is provided. The electronic energy of the molecule is then calculated, and the positions of the atoms are systematically varied to find the geometry with the lowest energy. This process is continued until the forces on the atoms are negligible, and the structure is considered to be at a minimum on the potential energy surface.[11]

-

Frequency Calculations: Once the optimized geometry is found, vibrational frequencies are calculated to confirm that the structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra. These calculated frequencies can be compared with experimental data.

Mandatory Visualization

Caption: Workflow for the experimental determination of molecular structure.

Caption: Workflow for the computational determination of molecular structure.

Caption: Logical relationship for validating molecular structure.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound | C2F6 | CID 6431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Experimental Setup of an Electron Diffraction Tube [virtuelle-experimente.de]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

spectroscopic data analysis of hexafluoroethane

An in-depth technical guide on the spectroscopic analysis of hexafluoroethane (C₂F₆) is presented for researchers, scientists, and professionals in drug development. This document details the experimental protocols for infrared, Raman, and nuclear magnetic resonance spectroscopy and summarizes the quantitative data in structured tables. Visual diagrams of the experimental workflows are provided to clarify the methodologies.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound is primarily conducted on gaseous samples to study its vibrational modes. The molecule's high symmetry influences its IR spectrum, making certain fundamental vibrations infrared-inactive.

Experimental Protocol: Gas-Phase IR Spectroscopy

The following protocol is a synthesis of methodologies reported for obtaining gas-phase infrared absorption spectra of this compound.[1]

-

Sample Preparation : High-purity this compound gas is introduced into an infrared gas cell. Cell lengths can vary, with 5 cm being common for many measurements and longer path lengths (e.g., 1 meter) used for regions with weak absorption.[1]

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used. For broad spectral range analysis (e.g., 2 to 40 μm), multiple prism materials are required, such as lithium fluoride (LiF), sodium chloride (NaCl), potassium bromide (KBr), and thallium bromide-iodide (KRS-5).[1]

-

Data Acquisition :

-

The gas cell is filled with C₂F₆ at a controlled pressure, for instance, 500 mm Hg. The pressure may be adjusted to optimize the observation of both strong and weak absorption bands.[1]

-

A background spectrum of the evacuated cell is recorded.

-

The sample spectrum is then recorded. For regions with weak radiation, such as the far-infrared, a sensitive detector like a Golay detector may be employed, while a vacuum thermocouple is suitable for other regions.[1]

-

The spectrum is typically plotted as percentage transmission versus wavelength (μm) or wavenumber (cm⁻¹).[1]

-

Logical Workflow for Gas-Phase IR Spectroscopy

Infrared Spectroscopy Data

The observed infrared absorption bands for gaseous this compound are summarized below.

| Wavenumber (cm⁻¹) | Wavelength (μm) | Assignment | Type |

| 216 | 46.30 | ν₁₂ | Fundamental (Eu) |

| 523 | 19.12 | ν₁₁ | Fundamental (Eu) |

| 714 | 14.01 | ν₆ | Fundamental (A₂u) |

| 1117 | 8.95 | ν₅ | Fundamental (A₂u) |

| 1251 | 7.99 | ν₁₀ | Fundamental (Eu) |

| 1370 | 7.30 | ν₈ + ν₁₁ | Combination |

| 1430 | 6.99 | 2 x ν₆ | Overtone |

| 1770 | 5.65 | ν₂ + ν₁₁ | Combination |

| 2230 | 4.48 | 2 x ν₅ | Overtone |

| 2360 | 4.24 | ν₃ + ν₁₀ | Combination |

| 2500 | 4.00 | 2 x ν₁₀ | Overtone |

| Data sourced from NIST Chemistry WebBook and computational studies.[2] |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, as different selection rules apply. It is particularly useful for observing vibrational modes that are symmetric and do not involve a change in dipole moment.

Experimental Protocol: Liquid-Phase Raman Spectroscopy

The following is a generalized protocol for obtaining the Raman spectrum of liquid this compound, based on standard practices.[3][4]

-

Sample Preparation : Gaseous this compound is condensed into a sealed glass or quartz capillary tube to form a liquid sample. The use of glass or quartz is an advantage over IR spectroscopy, which often requires salt-based windows.[3]

-

Instrumentation : A Raman spectrometer equipped with a high-intensity laser source, such as a frequency-doubled Nd:YAG laser, is used for excitation.[4] The instrument includes collection optics (typically in a 90° or 180° backscattering geometry), a monochromator or interferometer, and a sensitive detector like a Charge-Coupled Device (CCD).[4][5]

-

Data Acquisition :

-

The laser is focused onto the liquid sample in the capillary tube.

-

The scattered light is collected by the optics and directed into the spectrometer.

-

A notch or edge filter is used to block the intense Rayleigh scattered light at the laser frequency, allowing only the weaker Raman scattered light (Stokes and anti-Stokes) to reach the detector.

-

The spectrum is recorded over a range of Raman shifts (typically 100 to 4000 cm⁻¹) and plotted as intensity versus Raman shift.

-

Depolarization ratios can be measured by inserting polarizers in the incident and scattered beams to help with peak assignments.[6]

-

Logical Workflow for Liquid-Phase Raman Spectroscopy

Raman Spectroscopy Data

The fundamental Raman active modes for this compound are listed below.

| Raman Shift (cm⁻¹) | Symmetry | Assignment |

| 349 | A₁g | ν₃ (CF₃ rock) |

| 380 | E₉ | ν₉ (CF₃ rock) |

| 620 | E₉ | ν₈ (CF₃ def.) |

| 809 | A₁g | ν₂ (C-C stretch) |

| 1237 | E₉ | ν₇ (C-F stretch) |

| 1417 | A₁g | ν₁ (C-F stretch) |

| Data sourced from computational chemistry databases and published spectra.[7] Note that some bands may exhibit splitting due to Fermi resonance.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for analyzing fluorinated compounds like this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[8][9]

Experimental Protocol: ¹⁹F NMR Spectroscopy

A typical protocol for acquiring a ¹⁹F NMR spectrum of this compound is as follows.[10]

-

Sample Preparation : A sample of this compound, often dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube, is prepared. An internal standard is added for chemical shift referencing. Trichlorofluoromethane (CCl₃F) is the conventional standard for ¹⁹F NMR, with its signal set to 0 ppm.[11][12]

-

Instrumentation : A high-field NMR spectrometer (e.g., 200 MHz or higher) equipped with a fluorine-observe probe is used.[11][13]

-

Data Acquisition :

-

The sample is placed in the spectrometer's magnet and the field is locked onto the deuterium signal of the solvent.

-

The probe is tuned to the ¹⁹F frequency.

-

A standard pulse-acquire experiment is performed. Key parameters include the acquisition time, relaxation delay, and number of scans. For quantitative results, the relaxation delay should be at least five times the longitudinal relaxation time (T₁).[9]

-

The resulting Free Induction Decay (FID) is recorded.

-

-

Data Processing :

-

The FID is Fourier transformed to produce the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the internal standard (CCl₃F).

-

Logical Workflow for ¹⁹F NMR Spectroscopy

NMR Spectroscopy Data

Due to the molecular symmetry of this compound (D₃d point group), all six fluorine atoms are chemically and magnetically equivalent. Consequently, the ¹⁹F NMR spectrum consists of a single sharp peak.

| Nucleus | Chemical Shift (δ) | Standard | Multiplicity |

| ¹⁹F | -58.6 ppm | CCl₃F | Singlet |

| Data sourced from SpectraBase.[11] The chemical shift falls within the typical range for -CF₃ groups.[12] No homonuclear ¹⁹F-¹⁹F coupling is observed due to the equivalence of all fluorine atoms. The ¹³C NMR spectrum would show a septet due to coupling with the three attached fluorine atoms. |

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. Ethane, hexafluoro- [webbook.nist.gov]

- 3. plus.ac.at [plus.ac.at]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 5. reed.edu [reed.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. ekwan.github.io [ekwan.github.io]

- 11. spectrabase.com [spectrabase.com]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. rsc.org [rsc.org]

The Dawn of Perfluorocarbons: A Historical and Technical Guide to the Discovery of Hexafluoroethane

For Immediate Release

This technical guide delves into the seminal research that led to the first synthesis and identification of hexafluoroethane (C₂F₆), a compound that marked a significant milestone in the field of organofluorine chemistry. The discovery, primarily attributed to the groundbreaking work of American chemists Joseph H. Simons and L. P. Block in the late 1930s, laid the foundation for the development of a vast array of fluorinated materials with profound impacts on science and industry. This document provides a detailed account of the early experimental methodologies, presents the initial quantitative findings, and visualizes the pioneering reaction pathways for researchers, scientists, and drug development professionals.

The Pioneering Synthesis: Direct Fluorination with a Mercuric Catalyst

The first successful and controlled synthesis of a series of fluorocarbons, including this compound, was reported by J. H. Simons and L. P. Block in their 1939 publication in the Journal of the American Chemical Society. Their innovative approach involved the direct reaction of elemental fluorine with a specially prepared form of carbon, a process that was notoriously difficult to control due to the extreme reactivity of fluorine. The key to their success was the use of a mercury catalyst, which moderated the reaction and prevented the complete degradation of the carbon substrate.

While Simons and Block's work is widely recognized for its systematic approach, it is noteworthy that earlier work by Otto Ruff and R. Keim in 1930 may have produced this compound, which they referred to as "ethforane," from the reaction of fluorine with carbon. However, the work of Simons and Block provided a more controlled and reproducible method, paving the way for further exploration of this new class of compounds.

Experimental Protocol: The Mercury-Catalyzed Direct Fluorination of Carbon

The experimental setup employed by Simons and Block was designed to handle the highly reactive and hazardous nature of elemental fluorine. While the original publication provides the most detailed account, the fundamental components and procedure can be summarized as follows:

Apparatus:

-

A fluorine generator, typically an electrolytic cell containing molten potassium bifluoride (KHF₂).

-

A reaction vessel, likely constructed of a fluorine-resistant material such as copper or nickel, containing the carbon reactant.

-

A system for introducing the mercury catalyst, potentially by passing fluorine gas over heated mercury or using a mercury salt mixed with the carbon.

-

A series of cold traps, cooled with liquid air or other refrigerants, to condense and separate the volatile fluorocarbon products.

-

Manometers and flowmeters to monitor and control the reaction conditions.

Methodology:

-

Preparation of Reactants: A suitable form of carbon, such as sugar charcoal, was placed in the reaction vessel. The mercury catalyst was introduced.

-

Fluorination Reaction: A controlled stream of fluorine gas was passed over the carbon bed. The reaction was likely initiated by gentle heating. The extreme exothermic nature of the reaction required careful temperature management to prevent uncontrolled combustion.

-

Product Collection: The gaseous products exiting the reactor were passed through a series of cold traps maintained at progressively lower temperatures. This allowed for the fractional condensation and separation of the different fluorocarbon products based on their boiling points.

-

Purification and Identification: The collected fractions were further purified by distillation. Identification of the compounds was likely performed through measurements of their physical properties, such as boiling point, vapor density, and molecular weight determination, which were the state-of-the-art methods at the time.

Quantitative Data from Early Syntheses

The initial publications on the synthesis of this compound provided limited quantitative data by modern standards. However, the reported physical properties were crucial for the identification and characterization of this novel compound. The following table summarizes some of the key early reported and modern accepted values for this compound.

| Property | Reported Value (Simons & Block, 1939, and other early sources) | Modern Accepted Value |

| Boiling Point | Approximately -78 °C to -79 °C | -78.2 °C |

| Molecular Weight | Determined by vapor density measurements | 138.01 g/mol |

| Reaction Yield | Not explicitly stated as a percentage, but a mixture of fluorocarbons was obtained. | Varies significantly with the specific fluorination method. |

| Physical Appearance | A colorless, odorless gas | A colorless, odorless gas |

| Chemical Reactivity | Described as remarkably inert | Chemically inert under most conditions |

Visualizing the Discovery

The logical workflow of the pioneering synthesis of this compound can be visualized as a straightforward process of reaction and separation.

Caption: Experimental workflow for the mercury-catalyzed direct fluorination of carbon.

The signaling pathway for this synthesis is a direct combination of the reactants under the influence of the catalyst to form a variety of perfluorinated alkanes.

Caption: Catalytic pathway for the formation of fluorocarbons.

Conclusion

The discovery of this compound by Simons and Block was a landmark achievement that opened the door to the vast field of perfluorocarbon chemistry. Their development of a controlled direct fluorination method, utilizing a mercury catalyst, was a critical innovation that allowed for the systematic synthesis and characterization of these remarkably stable compounds. The initial findings, though lacking the detailed quantitative analysis of modern chemistry, accurately described the fundamental properties of this compound and hinted at the unique characteristics that would make fluorocarbons indispensable in a multitude of applications, from refrigerants and propellants to advanced materials and pharmaceuticals. This historical research serves as a testament to the pioneering spirit of early fluorine chemists and provides a valuable foundation for contemporary researchers in the field.

An In-depth Technical Guide to the Thermodynamic Properties of Hexafluoroethane (C2F6) Gas

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexafluoroethane (C2F6), also known as Perfluoroethane or R-116, is a colorless, odorless, and non-flammable gas.[1][2] Due to its chemical inertness and unique physical properties, it finds applications in various specialized fields, including semiconductor manufacturing as an etchant, in refrigeration mixtures, and as a potential agent in medical applications.[2][3] A thorough understanding of its thermodynamic properties is critical for process modeling, safety analysis, and the development of new applications. This guide provides a comprehensive overview of the core thermodynamic properties of this compound gas, details the experimental protocols for their determination, and illustrates key relationships and workflows.

Core Thermodynamic and Physical Properties

The fundamental physical and thermodynamic characteristics of this compound are summarized below. These values are essential for a wide range of calculations in chemical engineering and materials science.

Table 1: General and Physical Properties of this compound

| Property | Value | Units | Reference |

| Chemical Formula | C2F6 | - | [4][5] |

| Molar Mass | 138.012 | g·mol⁻¹ | [2][4] |

| Boiling Point (at 1 atm) | -78.2 | °C | [1][6] |

| Melting Point | -100.015 | °C | [1] |

| Appearance | Colorless, odorless gas | - | [1][2] |

| Vapor Density (air = 1) | 4.823 | - | [2] |

Table 2: Critical and Triple Point Properties

| Property | Value | Units | Reference |

| Critical Temperature | 19.6 | °C | [6] |

| Critical Pressure | 29.79 | bar | [6] |

| Critical Density | 0.6161 | kg·l⁻¹ | [6] |

| Triple Point Temperature | 173.08 | K | [7] |

| Triple Point Pressure | 26.60 | kPa | [7] |

Table 3: Standard Thermodynamic Properties of Gaseous this compound (at 298.15 K and 1 bar)

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation (ΔfH°) | -1343.90 | kJ·mol⁻¹ | [7][8] |

| Standard Molar Entropy (S°) | 332.09 | J·mol⁻¹·K⁻¹ | [7][8] |

| Heat Capacity (Cp) | 106.3 | J·mol⁻¹·K⁻¹ | [7] |

Temperature-Dependent Thermodynamic Data

The thermodynamic properties of this compound gas vary significantly with temperature. The Shomate Equation is commonly used to model the ideal gas heat capacity (Cp°) as a function of temperature.

Shomate Equation: Cp° = A + Bt + Ct² + Dt³ + E/t²*

Where:

-

Cp° = heat capacity (J·mol⁻¹·K⁻¹)

-

t = temperature (K) / 1000

The coefficients for this compound are provided in the table below, as sourced from the NIST Chemistry WebBook.[8][9]

Table 4: Shomate Equation Coefficients for this compound Gas

| Temperature Range (K) | A | B | C | D | E | F | G | H |

| 298 - 1400 | 69.74728 | 225.3599 | -174.1628 | 47.14657 | -1.455677 | -1378.180 | 348.4444 | -1343.901 |

| 1400 - 6000 | 176.9522 | 1.023370 | -0.193084 | 0.010897 | -11.17956 | -1429.213 | 496.5780 | -1343.901 |

Reference for coefficients:[8]

These coefficients can be used to calculate other thermodynamic functions, such as enthalpy and entropy, relative to a reference state (298.15 K).[8]

Experimental Protocols for Property Determination

The accurate determination of thermodynamic properties relies on precise experimental techniques. Key methodologies are detailed below.

Speed-of-Sound Measurements

This is a highly precise acoustic resonance technique used to determine ideal-gas heat capacities and virial coefficients.[10][11]

Methodology:

-

Apparatus: A cylindrical acoustic resonator is filled with the sample gas (C2F6).[10][12]

-

Measurement: The speed of sound in the gas is measured over a range of temperatures and pressures. For C2F6, measurements typically span from 210 K to 475 K at pressures up to 1.5 MPa.[10][13]

-

Data Analysis:

-

Output: This method yields highly accurate data on heat capacity and provides the basis for developing precise equations of state.[10] The resulting virial equations can reproduce the sound-speed measurements to within 0.005%.[10][12]

Calorimetry

Calorimetry directly measures the heat transferred during a process, allowing for the determination of heat capacities and enthalpies of formation.

a) Specific Heat Capacity at Constant Volume (Cv)

Joly's Differential Steam Calorimeter (Historical Method):

-

Apparatus: Two identical hollow copper spheres are suspended from a beam balance. One is filled with the gas under high pressure, and the other is evacuated.[14][15]

-

Procedure: The spheres are placed in a chamber, and steam is introduced. The steam condenses on the cooler spheres.[14][15]

-

Measurement: More steam condenses on the gas-filled sphere due to its higher thermal capacity. The extra mass of condensed steam is measured by adding weights to the other side of the balance.[14][15]

-

Calculation: The specific heat capacity at constant volume (Cv) is calculated using the mass of the extra condensate, its latent heat of vaporization, the mass of the gas, and the temperature change.[14]

b) Specific Heat Capacity at Constant Pressure (Cp)

Regnault's Continuous-Flow Calorimeter (Historical Method):

-

Apparatus: Gas from a high-pressure cylinder is passed through a series of tubes in a constant-temperature bath to achieve a stable initial temperature.[14][15]

-

Procedure: The gas then flows at a constant rate over an electric heater, where its temperature is raised. The initial and final temperatures are measured using platinum resistance thermometers.[14]

-

Measurement: The energy supplied by the heater (VIt) and the mass of the gas (M) that flows through in a given time are recorded.[14]

-

Calculation: To account for heat loss to the surroundings (H), the experiment is repeated at a different flow rate while maintaining the same temperature difference. This allows for the elimination of H from the equations to solve for Cp.[14]

c) Modern Method: Differential Scanning Calorimetry (DSC)

-

Principle: DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[16]

-

Procedure (Sapphire Method): This is a common and accurate DSC method. Three consecutive measurements are performed under identical conditions:

-

An empty crucible (blank measurement).

-

A crucible with a sapphire standard (a material with a well-known heat capacity).

-

A crucible with the sample.

-

-

Calculation: The heat capacity of the sample is determined by comparing its heat flow signal to that of the sapphire standard, after correcting for the blank baseline.[16] This method provides high precision (±5% to ±10% compared to literature values) for pure substances.[16]

Visualizations

The following diagrams illustrate the logical relationships between thermodynamic properties and a typical experimental workflow.

Caption: Logical flow from basic properties and experiments to derived thermodynamic functions.

Caption: Workflow for determining thermodynamic properties via speed-of-sound measurements.

References

- 1. This compound | C2F6 | CID 6431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Gas (C2F6) from EFC [efcgases.com]

- 4. Ethane, hexafluoro- [webbook.nist.gov]

- 5. Ethane, hexafluoro- [webbook.nist.gov]

- 6. Gas Technologies & Chemicals - HALOCARBON 116 [gastech.co.il]

- 7. This compound (data page) - Wikipedia [en.wikipedia.org]

- 8. Ethane, hexafluoro- [webbook.nist.gov]

- 9. Ethane, hexafluoro- [webbook.nist.gov]

- 10. Thermophysical Properties of Gaseous CF4 and C2F6 from Speed-of-Sound Measurements | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Thermophysical Properties of Gaseous CF4 and C2F6 From Speed-of-Sound Measurements | NIST [nist.gov]

- 13. scispace.com [scispace.com]

- 14. schoolphysics.co.uk [schoolphysics.co.uk]

- 15. quora.com [quora.com]

- 16. azom.com [azom.com]

An In-depth Technical Guide to the Solubility of Hexafluoroethane in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of hexafluoroethane (C₂F₆) in various organic solvents. This compound is a chemically inert and thermally stable gas with applications in the semiconductor industry, as a refrigerant, and in medical procedures. Understanding its solubility in organic media is crucial for its application in these fields, particularly in solvent-based processes and for assessing its environmental fate. This document summarizes available quantitative solubility data, details the experimental protocols for its determination, and provides a logical workflow for these procedures.

Core Concepts in this compound Solubility

This compound is a nonpolar molecule with very weak intermolecular van der Waals forces. Its solubility in organic solvents is primarily governed by the principle of "like dissolves like," with a preference for nonpolar or weakly polar solvents. The solubility of a gas in a liquid is influenced by several factors, including temperature, pressure, and the nature of both the gas and the solvent.

Key parameters used to quantify gas solubility include:

-

Mole Fraction (x₂): The ratio of the moles of the gaseous solute to the total moles in the solution.

-

Ostwald Coefficient (L): The ratio of the volume of gas absorbed to the volume of the absorbing liquid at a specific temperature.

-

Bunsen Coefficient (α): The volume of gas, reduced to standard conditions (0 °C and 1 atm), dissolved per unit volume of solvent at the temperature of measurement under a partial pressure of 1 atm.

-

Henry's Law Constant (kH): Relates the partial pressure of the gas above the liquid to its concentration in the liquid at equilibrium.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is limited in publicly available literature. However, some key data points have been compiled below. It is noted that this compound is slightly soluble in methanol, ethanol, and ethyl ether.[1][2]

Table 1: Solubility of this compound in Water

| Temperature (K) | Henry's Law Constant (kH) (mol/(kg·bar)) | Reference |

| 298.15 | 0.000058 | [2] |

Note: This value can be used to calculate the mole fraction solubility in water under specific partial pressures of this compound.

Experimental Protocols for Determining Gas Solubility

Several established methods can be employed to determine the solubility of gases like this compound in organic solvents. The choice of method often depends on the expected solubility, the volatility of the solvent, and the required precision. The following are detailed descriptions of common experimental protocols.

The volumetric method is a classical and widely used technique for measuring the volume of gas absorbed by a known volume of solvent.[3]

Principle: A known volume of degassed solvent is brought into contact with the gas at a constant temperature and pressure. The decrease in the gas volume at equilibrium corresponds to the amount of gas dissolved in the solvent.

Apparatus:

-

Gas burette

-

Equilibrium vessel (absorption pipette)

-

Manometer

-

Thermostatic bath

-

Magnetic stirrer

Detailed Procedure:

-

Degassing the Solvent: The solvent is thoroughly degassed to remove any dissolved air. This can be achieved by boiling the solvent under reflux and then cooling it under a vacuum, or by repeated freeze-pump-thaw cycles.

-

Apparatus Setup: The gas burette and the equilibrium vessel are cleaned, dried, and assembled. The entire apparatus is then evacuated.

-

Solvent Introduction: A precisely measured volume of the degassed solvent is introduced into the equilibrium vessel.

-

Gas Introduction: The apparatus is filled with this compound gas. The initial volume of the gas in the burette is recorded at a known temperature and pressure.

-

Equilibration: The solvent is brought into contact with the gas, and the mixture is agitated using a magnetic stirrer to facilitate dissolution. The system is allowed to reach equilibrium, which is indicated by a constant pressure reading on the manometer.

-

Volume Measurement: The final volume of the gas in the burette is recorded. The difference between the initial and final volumes, after correcting for the vapor pressure of the solvent, gives the volume of this compound dissolved in the solvent.

-

Calculation: The Ostwald or Bunsen coefficient can be calculated from the volume of dissolved gas and the volume of the solvent. The mole fraction can be determined if the molar volumes of the gas and solvent are known.

The gravimetric method involves determining the mass of gas absorbed by a known mass of solvent.[4][5][6]

Principle: A known mass of the degassed solvent is exposed to the gas at a constant temperature and pressure. The increase in the mass of the solution at equilibrium corresponds to the mass of the dissolved gas.

Apparatus:

-

High-precision analytical balance

-

Equilibrium cell (pressure vessel)

-

Thermostatic bath

-

Pressure transducer

Detailed Procedure:

-

Degassing the Solvent: The solvent is degassed as described in the volumetric method.

-

Solvent Introduction and Initial Weighing: A known mass of the degassed solvent is placed in the equilibrium cell. The cell is sealed and weighed accurately.

-

Gas Introduction: this compound is introduced into the equilibrium cell at a specific pressure.

-

Equilibration: The cell is placed in a thermostatic bath and agitated to ensure thorough mixing and to allow the system to reach equilibrium.

-

Final Weighing: After equilibrium is achieved, the equilibrium cell is carefully weighed again. The increase in mass corresponds to the mass of this compound dissolved in the solvent.

-

Calculation: The mole fraction solubility can be directly calculated from the masses and molar masses of the solvent and the dissolved gas.

This method is particularly useful for measuring the solubility of sparingly soluble gases.[7]

Principle: A solution with a dissolved gas is stripped by a stream of an inert carrier gas. The amount of the stripped gas is then measured, typically by gas chromatography.

Apparatus:

-

Gas-tight syringe or a stripping vessel

-

Inert carrier gas supply (e.g., helium or nitrogen)

-

Mass flow controllers

-

Gas chromatograph (GC) with a suitable detector (e.g., thermal conductivity detector - TCD)

Detailed Procedure:

-

Saturation: A known volume of the solvent is saturated with this compound at a specific temperature and partial pressure.

-

Stripping: A controlled flow of an inert carrier gas is bubbled through the saturated solution. The carrier gas strips the dissolved this compound from the liquid phase.

-

Analysis: The gas mixture exiting the stripping vessel is directed to a gas chromatograph for quantitative analysis. The GC separates the this compound from the carrier gas, and the detector measures its concentration.

-

Calculation: By integrating the concentration of this compound over the stripping time and knowing the flow rate of the carrier gas, the total amount of dissolved gas can be determined. From this, the solubility can be calculated.

Visualized Experimental Workflow

The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility using the volumetric and gravimetric methods.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound in organic solvents and detailed the primary experimental methods for its determination. While qualitative information suggests slight solubility in some polar organic solvents, there is a clear need for more comprehensive quantitative data across a wider range of solvents to better support its industrial and scientific applications. The provided experimental protocols and workflows offer a robust framework for researchers to conduct further studies in this area.

References

A Technical Guide to the Vapor Pressure of Hexafluoroethane (C₂F₆)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure of hexafluoroethane (C₂F₆) as a function of temperature. It includes tabulated experimental data, detailed descriptions of common experimental protocols for vapor pressure measurement, and conceptual diagrams to illustrate key relationships and workflows.

Introduction to Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[1] It is a fundamental thermodynamic property of a substance that indicates its volatility. As temperature increases, the vapor pressure of a substance also increases.[1] Accurate vapor pressure data is crucial in a wide range of scientific and industrial applications, including chemical engineering, environmental science, and materials science. For instance, in the semiconductor industry, this compound is used as a plasma process gas, where precise knowledge of its vapor pressure is essential for process control.[2]

Vapor Pressure Data for this compound

The following table summarizes experimental data for the vapor pressure of this compound at various temperatures. The data is compiled from studies utilizing high-purity samples (≥99.999 molar %).

| Temperature (K) | Temperature (°C) | Vapor Pressure (kPa) | Reference |

| 177 | -96.15 | 35 | [2][3] |

| 177.3 | -95.85 | - | [2] |

| 198.15 | -75 | 101.325 | [4] |

| 232.96 | -40.19 | 19.04 | [2] |

| 234 | -39.15 | 21 | [2][3] |

| 291 | 17.85 | 2902 | [2][3] |

| 293.035 | 19.885 | 3030.47 | [2] |

| 294.15 | 21 | 3164.7 | [4] |

Note: Vapor pressure values may be converted from other units presented in the source material. The value at 294.15 K (21 °C) was converted from 459 psia.[4]

Experimental Protocols for Vapor Pressure Measurement

The determination of vapor pressure can be performed using several experimental methods, which are broadly classified as static, dynamic, or effusion-based.[5] The selection of a method depends on factors such as the substance's volatility, the required accuracy, and the temperature and pressure range of interest.[1][6]

3.1. Static Method

The static method is a direct measurement technique where the sample is placed in a sealed, evacuated container, and the pressure of the vapor in equilibrium with the condensed phase is measured at a constant temperature.[7][8] It is considered one of the most accurate methods for vapor pressure measurement.[8]

Detailed Methodology (based on OECD 104): [9]

-

Sample Preparation: A sample of the substance is introduced into the test apparatus.

-

Degassing: The sample is thoroughly degassed to remove any dissolved gases, such as air, which would contribute to the total pressure and lead to erroneous results.[7] This is often achieved by repeated freeze-pump-thaw cycles or by in-situ cyclic pumping.[9][10]

-

Temperature Equilibration: The entire apparatus, including the pressure sensor, is heated to the desired temperature. It is crucial to ensure the entire substance and its vapor are at the prescribed temperature to achieve accurate results.[11] The system is allowed to reach thermal equilibrium, where the temperature is stable (e.g., within ±0.2 K).[9]

-

Pressure Measurement: Once thermodynamic equilibrium between the liquid/solid and vapor phases is established, the vapor pressure is measured using a calibrated pressure transducer.[9][11]

-

Data Collection: The procedure is repeated at different temperatures to obtain a vapor pressure curve.[9]

The static cell method was used to obtain the vapor pressure data for this compound presented in the table above over a temperature range of 177 K to 291 K.[2][3][12]

3.2. Dynamic Method

In the dynamic method, a liquid is heated until it boils at a specific, controlled external pressure. The temperature at which it boils is the equilibrium temperature for that pressure.[6] Alternatively, a stream of inert gas is passed through or over the substance at a rate slow enough to ensure saturation, and the amount of substance transported by the gas is determined.[1][6][13]

Detailed Methodology (Boiling-Point Method):

-

Apparatus Setup: The substance is placed in an ebulliometer, which is connected to a pressure control system.[6]

-

Pressure Control: The system pressure is set and maintained at a desired value by an electronic pressure controller.

-

Heating and Boiling: The substance is heated until it boils. The temperature of the vapor-liquid equilibrium is precisely measured.

-

Data Acquisition: The boiling temperature is recorded for the set pressure.

-

Iterative Measurements: The process is repeated at various pressures to construct the vapor pressure curve.

This method is advantageous because the continual renewal of the vapor-liquid interface can facilitate the attainment of equilibrium.[14]

3.3. Isoteniscope Method

The isoteniscope is a specific type of static apparatus.[7] It consists of a sample bulb connected to a U-tube manometer containing a sample of the liquid being tested.[15][16] When the liquid levels in the U-tube are equal, the vapor pressure of the substance in the bulb is balanced by and equal to the externally applied pressure, which is measured by a separate manometer.[15] This method is designed to minimize compositional changes during measurement.[17]

Visualizations

The following diagrams illustrate the conceptual relationship between temperature and vapor pressure and a typical workflow for the static measurement method.

Caption: Logical flow showing how temperature increase leads to higher vapor pressure.

Caption: A typical experimental workflow for the static method of vapor pressure measurement.

References

- 1. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. CAS 76-16-4 | 1100-2-26 | MDL MFCD00000428 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 105 Pa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. consilab.de [consilab.de]

- 10. Correcting “static” measurements of vapor pressure for time dependence due to diffusion and decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vapor pressure - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tsapps.nist.gov [tsapps.nist.gov]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. tccc.iesl.forth.gr [tccc.iesl.forth.gr]

- 16. Isoteniscope - Wikipedia [en.wikipedia.org]

- 17. ASTM D2879 (Vapor Pressure by Isoteniscope) – SPL [spllabs.com]

An In-Depth Technical Guide to the Electronic Structure of the Hexafluoroethane Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract